2-chloro-N-[3-(2,6-dimethylmorpholin-4-yl)propyl]acetamide hydrochloride
Overview
Description
2-chloro-N-[3-(2,6-dimethylmorpholin-4-yl)propyl]acetamide hydrochloride is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by its unique structure, which includes a morpholine ring substituted with dimethyl groups and a chloroacetamide moiety.
Preparation Methods
The synthesis of 2-chloro-N-[3-(2,6-dimethylmorpholin-4-yl)propyl]acetamide hydrochloride involves several steps. One common synthetic route includes the reaction of 2,6-dimethylmorpholine with 3-chloropropylamine to form an intermediate, which is then reacted with chloroacetyl chloride to yield the final product. The reaction conditions typically involve the use of solvents such as ethanol and reagents like sodium bicarbonate .
Chemical Reactions Analysis
2-chloro-N-[3-(2,6-dimethylmorpholin-4-yl)propyl]acetamide hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-chloro-N-[3-(2,6-dimethylmorpholin-4-yl)propyl]acetamide hydrochloride involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is thought to influence cellular processes such as signal transduction and metabolic regulation .
Comparison with Similar Compounds
2-chloro-N-[3-(2,6-dimethylmorpholin-4-yl)propyl]acetamide hydrochloride can be compared to other similar compounds, such as:
2-chloro-N-[3-(2,6-dimethylmorpholin-4-yl)propyl]acetamide: Lacks the hydrochloride moiety but shares similar structural features.
N-[3-(2,6-dimethylmorpholin-4-yl)propyl]acetamide: Lacks the chloro group, resulting in different reactivity and applications.
2-chloro-N-[3-(2,6-dimethylmorpholin-4-yl)propyl]acetamide hydrobromide: Similar structure but with a hydrobromide moiety instead of hydrochloride, which may affect its solubility and reactivity
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.
Properties
IUPAC Name |
2-chloro-N-[3-(2,6-dimethylmorpholin-4-yl)propyl]acetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21ClN2O2.ClH/c1-9-7-14(8-10(2)16-9)5-3-4-13-11(15)6-12;/h9-10H,3-8H2,1-2H3,(H,13,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJVPCDUKMSTADZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCCNC(=O)CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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